molecular formula C17H42Cl4N4 B1250834 CGC-11098 CAS No. 306292-64-8

CGC-11098

Cat. No.: B1250834
CAS No.: 306292-64-8
M. Wt: 444.3 g/mol
InChI Key: AXRCRLGWQBZVSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CGC-11098 (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . It is characterized by a bromine- and chlorine-substituted phenyl ring conjugated to a boronic acid functional group, which confers unique physicochemical and biological properties. Key parameters include:

  • LogP (octanol-water partition coefficient): Computed values range from 0.0 (iLOGP) to 2.15 (XLOGP3), indicating moderate lipophilicity .
  • Solubility: 0.24 mg/mL (0.00102 mol/L), classified as "soluble" in aqueous media .
  • Safety profile: No Pan-Assay Interference Compounds (PAINS) alerts, but one Brenk structural alert .

This compound is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in tetrahydrofuran (THF)/water at 75°C for 1.33 hours .

Properties

CAS No.

306292-64-8

Molecular Formula

C17H42Cl4N4

Molecular Weight

444.3 g/mol

IUPAC Name

N-ethyl-N'-[[2-[[4-(ethylamino)butylamino]methyl]cyclopropyl]methyl]butane-1,4-diamine;tetrahydrochloride

InChI

InChI=1S/C17H38N4.4ClH/c1-3-18-9-5-7-11-20-14-16-13-17(16)15-21-12-8-6-10-19-4-2;;;;/h16-21H,3-15H2,1-2H3;4*1H

InChI Key

AXRCRLGWQBZVSB-UHFFFAOYSA-N

SMILES

CCNCCCCNCC1CC1CNCCCCNCC.Cl.Cl.Cl.Cl

Canonical SMILES

CCNCCCCNCC1CC1CNCCCCNCC.Cl.Cl.Cl.Cl

Other CAS No.

306292-65-9

Synonyms

3,8,13,18-tetraaza-10,11-((E)-1,2-cyclopropyl)eicosane tetrahydrochloride
SL-11093
SL11093

Origin of Product

United States

Preparation Methods

The synthesis of CGC-11098 involves the preparation of polyamine analogues. These compounds are typically synthesized through a series of chemical reactions that introduce specific functional groups to the polyamine backbone. The preparation method for this compound includes the use of cycloalkyl or alkene groups between the second and third amine positions . The industrial production methods for this compound are not extensively documented, but they likely involve large-scale chemical synthesis techniques similar to those used for other polyamine analogues .

Chemical Reactions Analysis

CGC-11098 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding amine oxides, while reduction can yield the corresponding amines .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

CGC-11098 belongs to a class of halogenated phenylboronic acids. Key analogues include:

(3-Bromo-5-chlorophenyl)boronic acid (similarity score: 0.87)

(6-Bromo-2,3-dichlorophenyl)boronic acid (similarity score: 0.71) .

These compounds share a brominated and chlorinated aromatic core but differ in substituent positions and additional functional groups.

Physicochemical Properties

Parameter This compound (3-Bromo-5-chlorophenyl)boronic acid (Analog 1) (6-Bromo-2,3-dichlorophenyl)boronic acid (Analog 2)
Molecular Formula C₆H₅BBrClO₂ C₆H₅BBrClO₂ C₆H₄BBrCl₂O₂
Molecular Weight 235.27 g/mol 235.27 g/mol 269.72 g/mol
LogP (XLOGP3) 2.15 ~2.10 (estimated) ~2.85 (estimated)
TPSA 40.46 Ų 40.46 Ų 40.46 Ų
Solubility 0.24 mg/mL 0.18 mg/mL (estimated) 0.09 mg/mL (estimated)
Synthesis Accessibility 2.07 Not reported Not reported

Key Observations:

  • Analog 2 has higher molecular weight and LogP due to an additional chlorine atom, reducing aqueous solubility compared to this compound .
  • All analogues share similar topological polar surface area (TPSA), suggesting comparable passive membrane permeability.

Research Findings and Implications

Drug Development Potential: this compound’s lack of CYP inhibition and P-gp substrate activity makes it a favorable candidate for CNS-targeted therapies compared to analogues with higher metabolic liabilities .

Structural Optimization: Substitution patterns directly influence LogP and solubility. For instance, Analog 2’s dichloro substitution enhances lipophilicity but reduces bioavailability .

Safety Considerations: The absence of PAINS alerts in this compound reduces risks of off-target interactions, a critical advantage over analogues with structural alerts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.